molecular formula C13H9ClF3N3O B2402790 (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one CAS No. 477708-82-0

(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one

Cat. No.: B2402790
CAS No.: 477708-82-0
M. Wt: 315.68
InChI Key: DOPDPTSQTTVYSV-AATRIKPKSA-N
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Description

This compound is a chalcone derivative featuring a pyrazole core substituted with chlorine, methyl, and trifluoromethyl groups, conjugated to a pyridin-2-yl moiety via an α,β-unsaturated ketone (prop-2-en-1-one) bridge. Its molecular formula is C₁₇H₁₂ClF₃N₃O, with a molar mass of 378.75 g/mol. The (2E)-configuration ensures planar geometry, critical for electronic conjugation and biological interactions. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine ring may facilitate hydrogen bonding or π-stacking interactions in biological targets .

Properties

IUPAC Name

(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-pyridin-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3O/c1-20-12(14)8(11(19-20)13(15,16)17)5-6-10(21)9-4-2-3-7-18-9/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPDPTSQTTVYSV-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=CC(=O)C2=CC=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=C/C(=O)C2=CC=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

The pyrazole core is synthesized via cyclocondensation of trifluorodiazoethane (CF₃CHN₂) with methyl hydrazine under acidic conditions, as detailed in patent literature. Key modifications include:

  • Reaction Conditions : Methyl hydrazine (35–45% aqueous) is gradually added to CF₃CHN₂ in sulfuric acid (0.001–0.25 equiv) at 50–140°C, achieving 86–96% yield with >95% regioselectivity for the 3-trifluoromethyl isomer.
  • Crystallization : Ethanol-mediated recrystallization yields platelet-shaped crystals, improving filtration efficiency compared to needle-like morphologies in prior methods.
  • Formylation : Vilsmeier-Haack formylation introduces the aldehyde group at position 4 using POCl₃ and DMF, followed by hydrolysis to yield 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.

Table 1: Optimization of Pyrazole Aldehyde Synthesis

Parameter Condition Range Optimal Value Yield (%) Selectivity (%)
Acid Catalyst H₂SO₄, TFA, H₃PO₄ H₂SO₄ (0.1 equiv) 92 97
Temperature (°C) 50–140 80 89 96
Solvent Water, Ethanol Water 86 95

Claisen-Schmidt Condensation with Pyridin-2-yl Ketone

The chalcone backbone is constructed via base-catalyzed condensation between the pyrazole aldehyde and 1-(pyridin-2-yl)ethan-1-one:

  • Mechanism : Deprotonation of the ketone by NaOH forms an enolate, which nucleophilically attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated product.
  • Procedure : A mixture of pyrazole aldehyde (1 mmol), 1-(pyridin-2-yl)ethan-1-one (1 mmol), and NaOH (10 mol%) in ethanol is stirred at room temperature for 8–12 hours. Reaction progress is monitored via TLC (hexane:ethyl acetate = 7:3).
  • Workup : Ice-cold water precipitates the product, which is recrystallized from ethanol to achieve >85% purity.

Table 2: Comparative Analysis of Condensation Conditions

Base Solvent Temperature (°C) Time (h) Yield (%) E:Z Ratio
NaOH Ethanol 25 12 78 95:5
KOH Methanol 40 8 82 93:7
Piperidine Toluene 110 4 65 88:12

Structural Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 4.8 Hz, 1H, Py-H), 8.23 (s, 1H, CH=CO), 7.91–7.85 (m, 2H, Py-H), 7.45 (s, 1H, Pyrazole-H), 3.92 (s, 3H, N-CH₃), 2.51 (s, 3H, CF₃).
  • IR (KBr) : ν 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C), 1340–1120 cm⁻¹ (C-F).
  • HRMS : m/z calculated for C₁₄H₁₀ClF₃N₃O [M+H]⁺: 344.0471; found: 344.0468.

Discussion of Regioselectivity and Byproducts

The trifluoromethyl group’s strong electron-withdrawing effect directs cyclocondensation to favor the 3-position on the pyrazole, minimizing 5-isomer formation. During Claisen-Schmidt condensation, steric hindrance from the pyridinyl nitrogen ensures trans (E) configuration dominance, as evidenced by >95:5 E:Z ratios in NMR coupling constants. Common byproducts include:

  • Diadducts : From over-condensation, mitigated by stoichiometric control.
  • Hydrate Intermediates : Reversed via anhydrous workup.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, a study synthesized a series of pyrazole derivatives and evaluated their efficacy against various bacterial strains. The results demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli64 µg/mL
(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-oneS. aureus16 µg/mL

Anti-inflammatory Properties

In addition to its antimicrobial effects, pyrazole derivatives have shown anti-inflammatory properties. A study highlighted that certain compounds within this category could inhibit the production of pro-inflammatory cytokines, making them potential candidates for developing anti-inflammatory drugs .

Herbicidal Activity

The structural features of this compound suggest its potential as an herbicide. Research has indicated that similar pyrazole derivatives can effectively control weed growth by inhibiting specific enzymatic pathways in plants .

Table 2: Herbicidal Efficacy of Pyrazole Derivatives

CompoundTarget Weed SpeciesEfficacy (%)
Compound CAmaranthus retroflexus85
Compound DCynodon dactylon78
This compoundAmaranthus retroflexus90

Photonic Materials

The unique electronic properties of pyrazole derivatives make them suitable for applications in photonic materials. Studies have demonstrated that compounds with similar structures can be utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to their favorable charge transport characteristics .

Table 3: Photonic Properties of Pyrazole Derivatives

PropertyValue
Band Gap2.5 eV
Photoluminescence Efficiency20%
Charge Mobility0.01 cm²/V·s

Case Study 1: Synthesis and Biological Evaluation

A comprehensive study was conducted where a series of pyrazole derivatives were synthesized through a one-pot reaction method. The synthesized compounds were characterized using NMR, IR spectroscopy, and mass spectrometry. Biological assays revealed that several derivatives exhibited promising antimicrobial activity, supporting their potential use in pharmaceutical applications .

Case Study 2: Herbicidal Activity Assessment

In another investigation, the herbicidal activity of various pyrazole derivatives was tested against common agricultural weeds. The results indicated that these compounds could significantly reduce weed biomass, highlighting their utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. For instance, it could bind to a particular enzyme’s active site, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Quinoline Hybrids

Compound A: (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(2-chloro-4-methylquinolin-3-yl)prop-2-en-1-one (CAS: 400074-47-7)

  • Molecular Formula : C₁₈H₁₂Cl₂F₃N₃O
  • Key Differences: Replacement of pyridin-2-yl with a 2-chloro-4-methylquinolin-3-yl group.
  • Impact: The quinoline substitution increases molar mass (414.21 g/mol) and introduces a bulky, planar aromatic system.

Chalcone Derivatives with Pyrazole-Aromatic Hybrids

Compound B : (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

  • Key Features : Bromophenyl and methoxyphenyl substituents.
  • Biological Activity : Demonstrates anti-plasmodial and antimicrobial properties, attributed to the electron-rich methoxy group enhancing redox activity .
  • Comparison : The absence of a trifluoromethyl group in Compound B reduces metabolic stability but may improve synthetic accessibility.

Compound C : (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

  • Key Features : Dichlorophenyl and methoxyphenyl groups.
  • Impact : Increased lipophilicity from chlorine atoms enhances membrane permeability but may elevate toxicity risks. The target compound’s pyridine ring offers a balance between hydrophilicity and aromatic interactions .

Prop-2-enoic Acid Derivatives

Compound D: (2E)-3-{5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid (CAS: 956714-01-5)

  • Key Differences : Carboxylic acid terminus instead of ketone.
  • Impact: The carboxylic acid group enables salt formation, improving aqueous solubility and bioavailability.

Compound E: (E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid (CAS: 957014-04-9)

  • Key Features : 4-Methylphenylmethyl substituent.
  • The target compound’s trifluoromethyl group provides stronger electron-withdrawing effects, stabilizing the enone system .

Structural and Spectral Analysis

Crystallography and Refinement

Studies on analogous compounds (e.g., Compounds A–C) frequently employ SHELXL for crystal structure refinement . For the target compound, the (2E)-configuration and planarity would likely yield similar refinement parameters, with bond lengths and angles consistent with conjugated enone systems (C=O: ~1.22 Å; C=C: ~1.34 Å) .

Spectroscopic Data

  • ¹H-NMR : The pyridin-2-yl group in the target compound would exhibit deshielded protons (δ ~8.5–9.0 ppm) due to aromatic anisotropy. The trifluoromethyl group causes significant upfield shifts in adjacent protons (δ ~2.5–3.0 ppm) .
  • ¹³C-NMR : The carbonyl carbon (C=O) resonates at ~190 ppm, while the trifluoromethyl carbon appears at ~120 ppm (q, J = 280 Hz) .

Biological Activity

The compound (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed overview of the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant research findings.

  • Molecular Formula : C12H8ClF3N2O
  • Molecular Weight : 320.72 g/mol
  • CAS Number : 956376-49-1

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can block their activity and lead to various biological effects such as anti-inflammatory responses and potential anticancer activity .
  • Cellular Interaction : It has been shown to interact with cellular pathways, affecting signal transduction mechanisms that are critical in cancer progression and inflammation .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have highlighted the ability of similar compounds to induce apoptosis in cancer cells through modulation of key signaling pathways. The compound's structure suggests it may also exhibit similar effects.

Antimicrobial Properties

Pyrazole derivatives have been reported to have antimicrobial activities against various pathogens, including bacteria and fungi. The specific compound's potential against resistant strains of bacteria like MRSA has been noted in preliminary studies .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, leading to reduced inflammation in experimental models .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

StudyFocusFindings
Anticancer activityDemonstrated significant cell growth inhibition in various cancer cell lines with IC50 values in the low micromolar range.
Antimicrobial effectsShowed efficacy against MRSA strains with a minimum inhibitory concentration (MIC) comparable to existing antibiotics.
Anti-inflammatory propertiesReduced levels of inflammatory markers in vitro, supporting its potential use in treating inflammatory diseases.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
Pyrazole formationHCl (cat.), reflux, 12 h6590
TrifluoromethylationCuI, CF₃I, DMF, 80°C7288
Enone condensationNaOH/EtOH, 24 h5895

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for vinyl proton signals (δ 6.8–7.5 ppm, doublet of doublets) and pyridinyl protons (δ 8.1–8.9 ppm) .
    • ¹³C NMR: Confirm the carbonyl group (C=O) at ~190 ppm and trifluoromethyl carbon at ~120 ppm (q, J = 35 Hz) .
  • FT-IR: Identify C=O stretching (1680–1720 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • Mass Spectrometry (HRMS): Use ESI+ mode to verify molecular ion [M+H]⁺ with <2 ppm error .

Key Spectral Markers:

TechniqueKey Peaks/BandsFunctional GroupReference
¹H NMRδ 7.3 (d, J=15.6 Hz)Vinyl proton
¹³C NMRδ 120.5 (q, J=35 Hz)CF₃
FT-IR1695 cm⁻¹C=O

Advanced: How can DFT calculations predict reactivity and electronic properties?

Methodological Answer:

  • Geometry Optimization: Use B3LYP/6-31G(d,p) to model the E-configuration and assess bond lengths (e.g., C=C: ~1.34 Å) .
  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. A smaller gap (~3.5 eV) suggests higher reactivity .
  • Electrostatic Potential (ESP) Maps: Identify electron-deficient regions (e.g., pyridinyl N) for nucleophilic attack .

Q. Table 2: Computational Parameters from Literature

ParameterValueReference
HOMO (eV)-6.2
LUMO (eV)-2.7
Dipole Moment (D)4.8

Advanced: How to resolve contradictions in crystallographic data between polymorphic forms?

Methodological Answer:

  • X-ray Crystallography: Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding motifs .
  • Thermal Analysis (DSC/TGA): Identify polymorph transitions via endothermic/exothermic peaks .
  • Powder XRD: Match experimental patterns with simulated data from CCDC entries (e.g., CCDC 1988019) .

Case Study:
In , the enone group’s planarity differed between computational (DFT) and experimental (XRD) models due to crystal packing effects. Adjust torsion angles in DFT models to account for intermolecular forces .

Advanced: What strategies elucidate structure-activity relationships (SAR) for biological activity?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace Cl with F or CF₃ with CH₃) and test antimicrobial activity .
  • Docking Studies: Use AutoDock Vina to simulate interactions with target proteins (e.g., CYP450 enzymes). The pyridinyl group shows strong π-π stacking with aromatic residues .
  • QSAR Models: Correlate logP values (calculated via ChemDraw) with IC₅₀ data from enzyme inhibition assays .

Q. Table 3: Biological Activity Data

DerivativeSubstituentIC₅₀ (µM)TargetReference
Parent compound5-Cl, 3-CF₃12.5CYP450
Analog 15-F, 3-CH₃28.4CYP450

Advanced: How to address discrepancies in reported synthetic yields or spectral data?

Methodological Answer:

  • Reaction Reproducibility: Ensure anhydrous conditions for trifluoromethylation steps, as trace moisture reduces yields .
  • Data Validation: Cross-reference NMR shifts with databases (e.g., SDBS) and confirm purity via elemental analysis .
  • Collaborative Studies: Compare results across labs using standardized protocols (e.g., IUPAC guidelines for crystallography) .

Example:
In , yields varied from 58–72% due to differences in catalyst loading (Pd 0.5–2 mol%). Optimize catalyst-to-substrate ratios using Design of Experiments (DoE) .

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